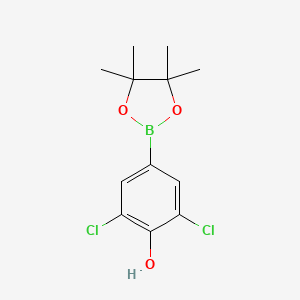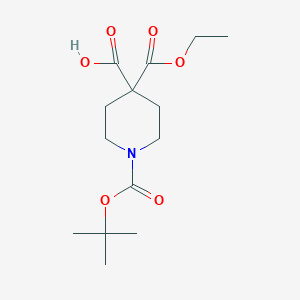
5-(tert-Butoxy)picolinic acid
Descripción general
Descripción
5-(tert-Butoxy)picolinic acid is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . The 5-(tert-Butoxy)picolinic acid has a molecular formula of C10H13NO3 .
Molecular Structure Analysis
The molecular structure of 5-(tert-Butoxy)picolinic acid consists of a pyridine ring with a carboxylic acid group at the 2-position and a tert-butoxy group at the 5-position . The molecular weight of the compound is 195.22 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(tert-Butoxy)picolinic acid include a molecular weight of 195.22 and a molecular formula of C10H13NO3 . The compound is a solid at room temperature .
Aplicaciones Científicas De Investigación
Optoelectronic Properties in Polymer Light-Emitting Devices
A study by Xiao et al. (2009) investigated a picolinic acid derivative (BuPhOXD-Pic, where BuPhOXD-Pic is 5-(4′-(5″-(4- tert -butylphenyl)-1″,3″,4″-oxadiazol-2″-yl) phenyl) picolinic acid) and its application in optoelectronics. The iridium complex of this derivative exhibited improved luminance efficiency and peak brightness in polymer light-emitting devices, showcasing its potential in the field of optoelectronic properties enhancement (Xiao et al., 2009).
Gif-type Oxidation of Hydrocarbons
Kiani et al. (2000) explored the use of ferrous and ferric complexes of picolinic acid (Pic) in the Gif-type oxidation of hydrocarbons. The study highlighted the generation of carbon- and oxygen-centered radicals, contributing to the understanding of Gif chemistry and its application in hydrocarbon oxidation processes (Kiani et al., 2000).
Tert-Butoxycarbonylation Reagent
Saito et al. (2006) described the use of 1- tert -butoxy-2- tert -butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for various substrates. This research is significant for its chemoselective approach and high yield under mild conditions, indicating its utility in synthetic chemistry (Saito et al., 2006).
Synthesis of Ligands
Shimizu et al. (2013) developed an efficient method for synthesizing the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. This research is important for its application in creating ligands from picolinic acid, useful in various chemical syntheses (Shimizu et al., 2013).
Oxidation Catalysis
Chatterjee and Mitra (2000) synthesized and characterized a ruthenium complex with picolinic acid and investigated its catalytic potential in the oxidation of hydrocarbons. This research contributes to the field of catalysis, particularly in the oxidation of organic substrates (Chatterjee & Mitra, 2000).
Environmentally Benign Manufacturing
Hoelderich (2000) reviewed processes for the environmentally benign manufacture of fine and intermediate chemicals, including the use of picolinic acid derivatives. This research is significant for its contribution to sustainable industrial practices (Hoelderich, 2000).
Water Oxidation Catalysis
Lu et al. (2017) studied a charge-neutral Ru(III) complex with picolinic acid, demonstrating its efficiency in chemical and photochemical water oxidation. This research offers insights into the use of picolinic acid derivatives in water oxidation catalysis (Lu et al., 2017).
Safety and Hazards
Direcciones Futuras
Future research could explore the potential applications of 5-(tert-Butoxy)picolinic acid in organic synthesis, given the utility of related compounds such as tert-butyloxycarbonyl-protected amino acids and pinacol boronic esters . Additionally, the potential role of 5-(tert-Butoxy)picolinic acid in zinc transport and its implications for neuroprotection and immunomodulation could be investigated .
Mecanismo De Acción
Target of Action
The primary target of 5-(tert-Butoxy)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
5-(tert-Butoxy)picolinic acid works by binding to Zinc Finger Proteins (ZFPs). This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport . This suggests that it may affect pathways related to zinc homeostasis and the function of zinc-dependent proteins.
Result of Action
5-(tert-Butoxy)picolinic acid has been shown to have anti-viral properties both in vitro and in vivo . By inhibiting the function of ZFPs, it can disrupt viral replication and packaging . This suggests that the compound could potentially be used as a therapeutic agent against viral infections.
Propiedades
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRGDTSIOIZIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1392467-07-0 | |
| Record name | 5-(tert-butoxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-benzofuro[3,2-c]carbazole](/img/structure/B1374261.png)
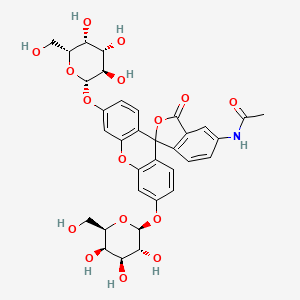


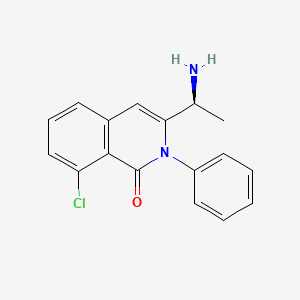
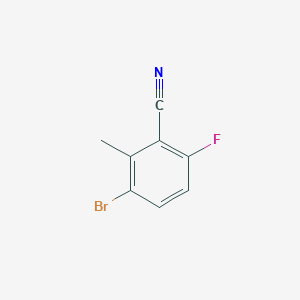
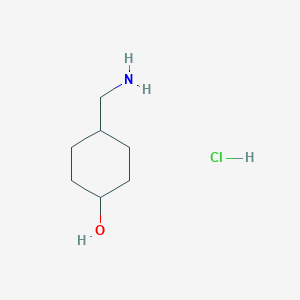

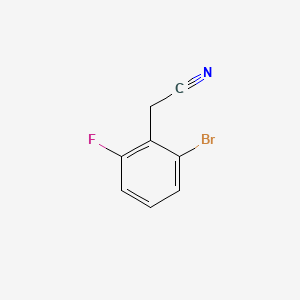

![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)
